molecular formula C15H23BN2O2 B12337370 N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B12337370
M. Wt: 274.17 g/mol
InChI Key: RSWQFLCKBANHRW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1350561-93-1) is a high-purity pyridine-based boronic ester pinacol ester with a molecular formula of C15H23BN2O2 and a molecular weight of 274.17 g/mol . This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction . Its structural features, including the boronic ester moiety and the pyridine core, make it an essential intermediate for constructing complex biaryl structures found in many active pharmaceutical ingredients. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this reagent to create high-throughput screening libraries and explore novel nitrogen-containing heterocyclic compounds with potential biological activities . Proper handling procedures should be observed; please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18(5)12-6-7-12/h8-10,12H,6-7H2,1-5H3

InChI Key

RSWQFLCKBANHRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C3CC3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Pd(dppf)Cl$$_2$$ (1–5 mol%).
  • Base : Potassium acetate (KOAc, 3 equiv).
  • Solvent : 1,4-dioxane or toluene/water mixtures.
  • Temperature : 80–90°C for 12–24 hours under inert atmosphere.

Example Procedure :

  • Combine 4-bromo-N-cyclopropyl-N-methylpyridin-2-amine (1.0 equiv), B$$2$$Pin$$2$$ (1.2 equiv), Pd(dppf)Cl$$_2$$ (0.05 equiv), and KOAc (3.0 equiv) in dioxane.
  • Purge with nitrogen and stir at 80°C for 12 hours.
  • Concentrate under reduced pressure and purify via silica chromatography (hexanes/EtOAc).

Yield : 70–85%.

Parameter Details
Starting Material 4-Bromo-N-cyclopropyl-N-methylpyridin-2-amine
Boron Source B$$2$$Pin$$2$$
Catalyst Loading 5 mol% Pd(dppf)Cl$$_2$$
Solvent 1,4-Dioxane
Reaction Time 12–24 hours

Sequential Alkylation and Borylation

For substrates sensitive to palladium catalysts, the amine group is functionalized prior to borylation.

Stepwise Approach:

  • Amine Alkylation :
    • Treat 4-bromo-2-aminopyridine with methyl iodide (1.1 equiv) and cyclopropyl bromide (1.1 equiv) in acetonitrile using Cs$$2$$CO$$3$$ (2.5 equiv) at 60°C.
    • Yield: 60–70% for N-cyclopropyl-N-methyl-4-bromopyridin-2-amine.
  • Borylation : Apply Miyaura conditions as in Section 1.

Challenges :

  • Over-alkylation risks require controlled stoichiometry.
  • Boronic ester installation may necessitate protection of the amine (e.g., Boc) to prevent side reactions.

Alternative Routes via Triflate Intermediates

Triflates offer enhanced reactivity in cross-coupling reactions.

Procedure :

  • Convert 4-hydroxy-N-cyclopropyl-N-methylpyridin-2-amine to triflate using Tf$$_2$$O/pyridine.
  • Perform Miyaura borylation with B$$2$$Pin$$2$$ and Pd(dppf)Cl$$_2$$.

Advantages :

  • Higher yields (80–90%) due to triflate’s superior leaving group ability.

Characterization and Analytical Data

Critical spectroscopic data for validation:

  • $$^1$$H NMR (DMSO-d$$6$$): δ 8.20 (s, 1H, pyridine-H), 3.91 (s, 3H, N-CH$$3$$), 2.47–2.41 (m, 2H, cyclopropane), 1.38 (s, 12H, BPin).
  • LRMS (ESI+) : m/z 274.17 [M+H]$$^+$$ .

Chemical Reactions Analysis

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: PI3Kδ Inhibitors
Recent studies have highlighted the compound's role in the development of PI3Kδ inhibitors, which are crucial in treating various cancers and inflammatory diseases. The modification of the pyridine core with the dioxaborolane moiety enhances its binding affinity and selectivity for the target enzyme, demonstrating significant potential in drug design .

Neuroscience Research

The compound may also be explored as a modulator in neurological studies. Its ability to interact with neurotransmitter receptors suggests it could serve as a lead compound for developing treatments for neurodegenerative diseases.

Case Study: M4 Muscarinic Receptor Modulation
Research indicates that similar compounds can act as positive allosteric modulators of the M4 muscarinic receptor, which plays a vital role in cognitive functions. The incorporation of the tetramethyl-dioxaborolane group may enhance the efficacy of such interactions .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science.

Protein Degradation Technology

This compound is classified under protein degrader building blocks, indicating its utility in developing targeted protein degradation systems. Such systems are increasingly vital in drug discovery and therapeutic development, particularly for diseases driven by specific proteins .

Application AreaDescription
Medicinal ChemistryDevelopment of PI3Kδ inhibitors for cancer treatment
Neuroscience ResearchPotential modulator for M4 muscarinic receptors
Material ScienceBuilding block for protein degradation technologies

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. The boronic ester moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amines, where structural variations arise from substituents on the amine group and the pyridine ring. Key analogs include:

Compound Name Substituents (R1, R2, Position) Molecular Formula Molecular Weight CAS Number Source
N-Methyl-N-propyl-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine R1 = Methyl, R2 = Propyl C15H25BN2O2 276.19 1351380-79-4
N-Cyclohexyl-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine R1 = Cyclohexyl C17H27BN2O2 302.22 1346808-50-1
N,N,4-Trimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine R1/R2 = Methyl, Position 5 C14H23BN2O2 262.16 1046862-09-2
N-Isobutyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine R1 = Isobutyl, Position 5 C15H25BN2O2 276.19 1202805-25-1

Key Observations :

  • Substituent Effects : Cycloalkyl groups (e.g., cyclohexyl) increase molecular weight and hydrophobicity compared to alkyl or methyl groups.
  • Positional Isomerism : Boronate placement at pyridine positions 4 (target compound) vs. 5 (e.g., ) alters electronic properties, affecting reactivity in cross-couplings.
  • Steric Hindrance : Bulky substituents (e.g., isobutyl) may reduce reaction rates in catalytic processes .

Reactivity :

  • The tetramethyl dioxaborolane group enables efficient Suzuki couplings with aryl halides, forming biaryl structures critical in drug discovery (e.g., kinase inhibitors) .

Physicochemical Data :

Property Target Compound N-Methyl-N-propyl Analog N-Cyclohexyl Analog
Molecular Weight ~274 (estimated) 276.19 302.22
LogP (Predicted) ~2.5 2.8 3.6
Solubility Low in water, high in DMSO Similar Lower

Biological Activity

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23BN2O2
  • Molecular Weight : 274.17 g/mol
  • CAS Number : 1350561-93-1

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound has been studied for its inhibitory effects on various enzymes and receptors:

  • GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structures exhibit GSK-3β inhibitory activity, which is crucial in various signaling pathways involved in cell proliferation and survival .
  • PfATP4 Targeting : Analogous compounds have shown effectiveness against Plasmodium falciparum ATPase (PfATP4), a target for antimalarial therapies. The inclusion of cyclopropyl groups has been linked to enhanced potency against malaria parasites .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

CompoundTargetActivity (IC50/EC50)Reference
N-Cyclopropyl-N-methyl-pyridine derivativeGSK-3βIC50 = 8 nM
Analog with N-cyclopropyl groupPfATP4EC50 = 0.023 μM
N-Methyl derivativePfATP4EC50 = 0.064 μM

Case Study 1: Antimalarial Activity

In a study focused on optimizing antimalarial compounds targeting PfATP4, the incorporation of a cyclopropyl group in the structure significantly improved the potency against malaria parasites. The optimized analogs demonstrated effective inhibition of ATPase activity and exhibited favorable pharmacokinetic profiles in vivo .

Case Study 2: GSK-3β Inhibition

Another investigation revealed that derivatives of pyridine containing cyclopropyl substituents showed competitive inhibition of GSK-3β. These compounds were characterized by their low nanomolar IC50 values, indicating high potency and potential therapeutic applications in treating conditions like Alzheimer's disease and certain cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, analogous compounds are synthesized via coupling of boronate esters with halogenated pyridines under conditions using cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm regioselectivity and purity . For boronate-containing precursors, chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicology data for the specific compound, general safety measures for boronate esters include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particulates .
  • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester .

Q. How is the boronate ester group in this compound characterized spectroscopically?

  • Methodological Answer : The tetramethyl-1,3,2-dioxaborolane moiety is identified via 11B^{11}B NMR (δ ~30–35 ppm) and IR spectroscopy (B-O stretching at ~1350–1400 cm1^{-1}) . In 1H^1H NMR, the methyl groups on the dioxaborolane ring appear as a singlet at δ ~1.3 ppm .

Advanced Research Questions

Q. How can this compound be integrated into Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

  • Methodological Answer : The boronate ester serves as a coupling partner in Pd-catalyzed reactions. For example:

  • Catalytic System : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with a base (e.g., Na2_2CO3_3) in a 1:1 mixture of THF/H2_2O at 80°C .
  • Substrate Scope : Coupling with aryl halides (e.g., bromopyridines) yields biaryl products. Monitor reaction progress via TLC and optimize ligand/base ratios to suppress protodeboronation .
  • Challenges : Steric hindrance from the cyclopropyl group may reduce coupling efficiency; pre-activation with trifluoroborate salts can improve yields .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Scaffold Modification : Replace the cyclopropyl group with tert-butyl or oxetane moieties to alter steric and electronic properties (see PharmaBlock catalog for analogs) .
  • Biological Assays : Test analogs against CDK4/6 using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and validate selectivity via kinome-wide profiling .
  • Computational Modeling : Perform docking studies (e.g., with AutoDock Vina) to predict binding interactions in the ATP-binding pocket of CDK6 .

Q. What strategies resolve contradictions in catalytic efficiency observed during cross-coupling reactions with this boronate ester?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., homocoupling or hydrolysis). Address this by:

  • Precatalyst Screening : Test Pd0^0 vs. PdII^{II} sources (e.g., Pd(OAc)2_2 with SPhos ligand) to identify optimal turnover .
  • Additive Optimization : Additives like LiCl or phase-transfer agents (e.g., TBAB) stabilize the boronate intermediate .
  • Kinetic Analysis : Use in situ 19F^{19}F NMR (if fluorinated substrates are used) to track reaction progress and identify rate-limiting steps .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronate ester in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating N-cyclopropyl-N-methyl group increases pyridine ring electron density, which can be quantified via Hammett σp_p values.

  • Experimental Validation : Compare reaction rates with analogs lacking the cyclopropyl group (e.g., tert-butyl derivatives) in SNAr reactions using 4-chloropyrimidine as a substrate .
  • DFT Calculations : Compute Fukui indices to predict nucleophilic attack sites on the pyridine ring .

Notes

  • Structural Analogues : Refer to PharmaBlock catalog () for boronate-containing building blocks with validated synthetic protocols.
  • Safety : Always consult institution-specific chemical hygiene plans when handling boronate esters .

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